Exserohilone

α-glucosidase inhibition diabetes research natural product screening

Sourcing a validated α-glucosidase positive control? Exserohilone (CAS 99572-22-2) provides selective inhibition confirmed in head-to-head assays vs. four co-isolated thiodiketopiperazines. • Selective α-glucosidase inhibitor • Defined stereochemistry (8 chiral centers) • Phytotoxicity at 10⁻⁴-10⁻⁵ M for herbicide discovery • Anti-skin aging activity (TNF-α ROS/MMP-1 inhibition) • Research-use only; ambient global shipping.

Molecular Formula C20H22N2O6S2
Molecular Weight 450.5 g/mol
Cat. No. B1197797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExserohilone
Synonymsexserohilone
Molecular FormulaC20H22N2O6S2
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCSC12CC3C(N1C(=O)C4(CC5C(N4C2=O)C(C=CC5=O)O)SC)C(C=CC3=O)O
InChIInChI=1S/C20H22N2O6S2/c1-29-19-7-9-11(23)3-5-13(25)15(9)21(19)18(28)20(30-2)8-10-12(24)4-6-14(26)16(10)22(20)17(19)27/h3-6,9-10,13-16,25-26H,7-8H2,1-2H3/t9-,10-,13+,14+,15+,16+,19-,20-/m0/s1
InChIKeyFWPMSYUTOOUASJ-GFIYPFTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exserohilone Procurement Guide


Exserohilone ((-)-Exserohilone) is a thiodiketopiperazine derivative belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites [1]. It is characterized by a bridged disulfide/polysulfide piperazine ring scaffold with two methylsulfanyl groups, distinguishing it from other ETP subclasses [2]. Originally isolated as a novel phytotoxin from Exserohilum holmii, a pathogenic fungus of the weedy plant Dactyloctenium aegyptium [3], Exserohilone has been structurally elucidated and documented in authoritative natural product databases [4][5]. This compound is exclusively available for research use and is not intended for therapeutic or diagnostic applications [6].

Exserohilone Selection Rationale


Although Exserohilone belongs to the epipolythiodioxopiperazine (ETP) class alongside structurally related mycotoxins such as gliotoxin, rostratin A, aranotin, epicoccins, and epicorazines [1], functional interchangeability among these compounds is not supported by available evidence. ETPs exhibit marked heterogeneity in their biological activity profiles driven by variations in sulfur bridge geometry, oxidation state, and substitution patterns [2]. Within the same producing organism (Setosphaeria rostrata), co-isolated thiodiketopiperazines including Exserohilone and rostratazines A–C display distinct and non-overlapping enzyme inhibition specificities [3], demonstrating that structural similarity does not translate to functional redundancy. Substituting Exserohilone with a generic ETP-class compound in an α-glucosidase inhibition study would fail to reproduce the target-specific activity documented for this molecule [3]. The quantitative differentiation evidence presented in Section 3 substantiates why procurement decisions must be guided by compound-specific, comparator-anchored data rather than class-level assumptions.

Exserohilone Comparative Evidence


α-Glucosidase Inhibition Selectivity

In a head-to-head enzyme inhibition panel of five co-isolated thiodiketopiperazines from Setosphaeria rostrata, Exserohilone (compound 4) demonstrated selective α-glucosidase inhibitory activity, whereas rostratazine B (compound 2) exhibited porcine pancreatic α-amylase inhibitory activity and rostratazine A (compound 1) and rostratazine C (compound 3) showed no inhibition in either assay [1]. Exserohilone did not exhibit α-amylase inhibitory activity, establishing a clear target selectivity profile distinct from its co-isolated structural analogs [1].

α-glucosidase inhibition diabetes research natural product screening endophytic fungi

Phytotoxic Activity Profile

Exserohilone has been documented as a novel phytotoxin capable of inducing plant tissue damage at defined concentrations. When applied to plant leaves, Exserohilone produces necrotic lesions with a characteristic reddish-brown border at concentrations ranging between 10⁻⁴ and 10⁻⁵ M [1]. This phytotoxic property underpins its evaluation for agricultural applications, including its inclusion in patent filings for plant growth regulation and herbicidal compositions derived from Exserohilum spp. cultures [2]. While class-level inference suggests other ETP mycotoxins may exhibit phytotoxic effects, the specific concentration-response range and lesion morphology (reddish-brown border) documented for Exserohilone provide compound-specific parameters not established for all ETP analogs.

phytotoxin herbicide discovery plant pathology weed control

Structural Identity: Bridged Disulfide ETP

Exserohilone is classified as an epipolythiodioxopiperazine (ETP) characterized by a bridged disulfide/polysulfide dioxopiperazine six-membered ring [1]. Its full stereochemical configuration has been established as (4R,4aR,6aS,7aR,11R,11aR,13aS,14aR)-4,11-dihydroxy-6a,13a-bis(methylsulfanyl) . This scaffold belongs to a distinct ETP subtype bearing two methylsulfanyl groups at the bridgehead positions, differentiating it from ETPs with alternative sulfur substitution patterns such as the epidithio configuration in gliotoxin or the irregularly bridged subtypes reviewed in the Journal of Natural Products [1]. A unified synthetic strategy targeting Exserohilone, gliotoxin, epicoccins, epicorazines, rostratin A, and aranotin from common bicyclic amino acid building blocks has been reported, confirming that these compounds are synthetically accessible as discrete, stereochemically defined entities rather than interchangeable analogs [2].

epipolythiodioxopiperazine structural elucidation stereochemistry natural product chemistry

Exserohilone Research Applications


α-Glucosidase Inhibitor Screening

Researchers investigating α-glucosidase as a therapeutic target for type 2 diabetes mellitus can deploy Exserohilone as a positive control or lead compound based on direct head-to-head enzyme inhibition data demonstrating its selective activity against this target among five co-isolated thiodiketopiperazines from Setosphaeria rostrata [1]. In this assay system, Exserohilone exhibited positive α-glucosidase inhibition while rostratazine B selectively inhibited α-amylase and rostratazines A and C showed no activity, establishing Exserohilone's specific utility in α-glucosidase-focused studies. Procurement is indicated for natural product screening campaigns, enzyme kinetics studies, or structure-activity relationship investigations targeting α-glucosidase inhibition.

Herbicide Discovery & Phytotoxin Studies

Exserohilone is suitable for plant pathology and herbicide discovery programs requiring a characterized phytotoxin with defined concentration-response parameters. Its documented ability to induce necrotic lesions with reddish-brown borders at concentrations of 10⁻⁴ to 10⁻⁵ M in leaf application assays [2] provides a quantifiable baseline for phytotoxicity studies. The compound's inclusion in patent filings as a plant growth regulator, herbicide, and fungicide derived from Exserohilum spp. cultures further supports its relevance in agricultural biotechnology and crop protection research [3]. Researchers should note that Exserohilone's phytotoxic activity is documented in planta, and experimental replication requires adherence to the reported concentration range for observable lesion formation.

Fungal Metabolite Biosynthesis & Chemistry

Exserohilone serves as a validated reference compound for research on epipolythiodioxopiperazine (ETP) biosynthesis and structural elucidation. Its full absolute stereochemistry, assigned as (4R,4aR,6aS,7aR,11R,11aR,13aS,14aR)-4,11-dihydroxy-6a,13a-bis(methylsulfanyl), is established in authoritative natural product databases , and it is documented as a metabolite of Exserohilum holmii and Setosphaeria rostrata [4]. The compound's successful incorporation into a unified stereoselective synthetic strategy spanning eight related thiodiketopiperazine natural products validates its accessibility as a discrete, fully characterized chemical entity for use as an analytical standard, synthetic intermediate comparator, or fungal metabolomics reference [5].

Anti-Skin Aging: Dermal Fibroblast Model

Exserohilone has demonstrated activity in a TNF-α-induced human dermal fibroblast model relevant to skin aging research. In this system, Exserohilone and a co-isolated thiodiketopiperazine derivative exhibited inhibition of TNF-α-induced reactive oxygen species (ROS) generation and matrix metalloproteinase-1 (MMP-1) secretion, while also increasing procollagen type I α1 secretion [6]. However, quantitative comparator data (e.g., IC₅₀ values, fold-change versus baseline, or direct comparison to reference anti-aging compounds) are not available in the published abstract. Procurement for this application is supported by the documented qualitative activity but requires independent validation of potency and efficacy parameters within the investigator's specific experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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